(E)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-fluorophenyl)acrylamide
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Description
(E)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-fluorophenyl)acrylamide is a useful research compound. Its molecular formula is C18H16FN5O and its molecular weight is 337.358. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research has explored the synthesis of novel compounds related to (E)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-fluorophenyl)acrylamide and evaluated their biological activities. Notably, the synthesis and antitumor activity of pyrimidiopyrazole derivatives have been investigated, demonstrating significant in vitro antitumor activity against HepG2 cell lines. Molecular docking and DFT studies further elucidate the interaction mechanisms and molecular stability of these compounds (Fahim et al., 2019).
Heterocyclic Compound Synthesis
The utility of related acrylamides in synthesizing diverse heterocyclic compounds has been highlighted. For example, the synthesis of 2H-Pyran-2-ones and fused pyran-2-ones bearing a thiazole moiety from enaminonitriles showcases the versatility of these compounds in organic synthesis (Bondock et al., 2014).
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies provide valuable insights into the structural-activity relationships that underpin their biological effectiveness (Rahmouni et al., 2016).
Antioxidant Activities
The antioxidant properties of novel indane-amide substituted derivatives, including pyrazole, pyrimidine, and 2-pyrone derivatives, have been explored, demonstrating promising antioxidant activities. This research contributes to the development of new antioxidant agents with potential therapeutic applications (Mohamed & El-Sayed, 2019).
Fluorescence Binding Studies
Studies on the fluorescence binding of p-hydroxycinnamic acid derivatives with bovine serum albumin have revealed the potential of these compounds for investigating protein interactions. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of therapeutic agents (Meng et al., 2012).
Properties
IUPAC Name |
(E)-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-3-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O/c1-12-9-13(2)24(23-12)17-10-16(20-11-21-17)22-18(25)8-5-14-3-6-15(19)7-4-14/h3-11H,1-2H3,(H,20,21,22,25)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAAVMMDEPVCAX-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C=CC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.